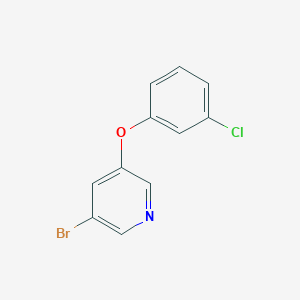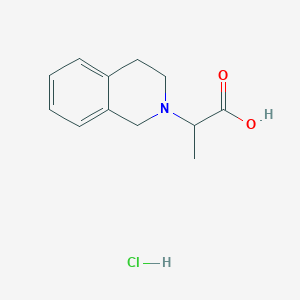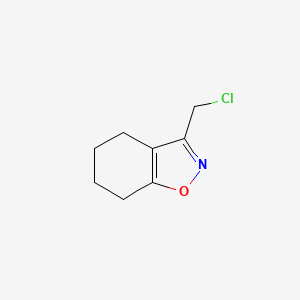![molecular formula C17H26N2O3 B1373797 tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate CAS No. 1252276-68-8](/img/structure/B1373797.png)
tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate: is a synthetic organic compound with the molecular formula C17H26N2O3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) as part of its structure. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids. The reaction is often carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process involves multiple steps, including amination, reduction, esterification, and condensation reactions, to achieve the desired product with high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential biological activities. It may be used in the development of new drugs or as a tool to study biochemical pathways and mechanisms .
Medicine: In medicine, this compound is explored for its potential therapeutic effects. It may be investigated for its anti-inflammatory, analgesic, or other pharmacological properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable for various industrial applications .
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamate
- tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate derivatives
Comparison: this compound is unique due to its specific structure and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activities. For example, the presence of the phenylbutanamido group can influence its binding affinity to molecular targets and its overall pharmacological profile .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(4-phenylbutanoylamino)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-13-12-18-15(20)11-7-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXDFDDGBHGUSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)CCCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
Amine Hydrochloride](/img/structure/B1373714.png)
![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B1373715.png)
![6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1373716.png)


![5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373720.png)


![4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B1373723.png)



![2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride](/img/structure/B1373731.png)

